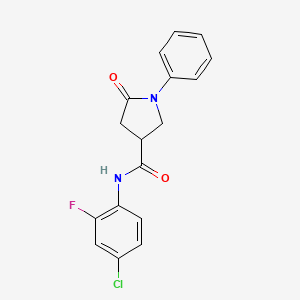

![molecular formula C29H16F2N2O4 B4578769 6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one] CAS No. 5770-90-1](/img/structure/B4578769.png)

6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]

Übersicht

Beschreibung

6,6'-Methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one] belongs to the family of benzoxazinones, which are compounds known for their diverse chemical and physical properties. This compound, in particular, has been investigated for its unique structure and the implications it has for its reactivity and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including 6,6'-methylenebis variants, typically involves condensation reactions that result in the formation of the benzoxazinone ring. One study discusses the synthesis of similar compounds through reactions that yield different benzoxazinone derivatives with varying substituents, showcasing the versatility of synthetic approaches in creating these complex molecules (Kovalevsky & Ponomarev, 2000).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of planar benzoxazinone fragments, which can significantly affect the physical and chemical properties of the compound. In some cases, these fragments are perpendicular to each other, while in others, the molecule may be overall planar. The electronic effects of substituent groups can lead to distortion in bond angles and a redistribution of electronic density within the oxazine rings (Kovalevsky & Ponomarev, 2000).

Chemical Reactions and Properties

Benzoxazinones, including 6,6'-methylenebis derivatives, participate in various chemical reactions that exploit the reactivity of their oxazine ring. These reactions can lead to the formation of stacks in crystals with distances between adjacent molecules, which is significant for understanding the compound's behavior in solid state (Kovalevsky & Ponomarev, 2000).

Physical Properties Analysis

The physical properties of 6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one] and related compounds can be influenced by their molecular structure, specifically the arrangement and electronic effects of the benzoxazinone fragments. These properties are critical for determining the compound's suitability for various applications, including its solubility, crystallinity, and thermal stability.

Chemical Properties Analysis

The chemical properties of benzoxazinone derivatives are largely determined by the oxazine ring and the substituents attached to it. The presence of fluorophenyl groups, for example, can affect the electron density distribution within the molecule, impacting its reactivity and interactions with other chemical species.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Electronic Effects

A study by Kovalevsky and Ponomarev (2000) focused on the structural analysis of bis-[2-(methyl/trifluoromethyl)-4H-3,1-benzoxazin-4-one] compounds, including a similar structure to the one of interest. They explored how the electronic effects of substituent groups on the oxazine moiety lead to distortion in bond angles and redistribution of electronic density. This research sheds light on the fundamental properties of benzoxazinone derivatives, which are crucial for their applications in material science and organic synthesis (Kovalevsky & Ponomarev, 2000).

Synthesis Techniques

Horti et al. (1995) explored the chiral auxiliary for asymmetric synthesis involving compounds related to benzoxazin-4-one derivatives. This research is significant for the pharmaceutical industry, as it outlines methods for synthesizing enantiomerically pure substances, which can have different biological activities and are important in drug development (Horti, Redmond, & Soufer, 1995).

Novel Architectures for Green Fluorophores

Beppu et al. (2015) presented a novel architecture for green fluorophores based on benzene derivatives, demonstrating high fluorescence emission and photostability. This research is particularly relevant for imaging applications and the development of luminescent materials, as it offers a sustainable alternative to conventional π-conjugated systems (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Antimicrobial Applications

Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a series of compounds based on the benzoxazine core structure, demonstrating significant antimicrobial activity. This research highlights the potential of benzoxazine derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).

Polymerization Behavior and Material Science

Lin et al. (2014) investigated the unusual curing behaviors of a pyridinyl-containing benzoxazine with epoxy resins. Their findings contribute to the field of polymer science by offering insights into the synthesis and characterization of materials with potential applications in coatings, adhesives, and composites (Lin, Shih, Wang, Tseng, Chen, Chang, & Juang, 2014).

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-6-[[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]methyl]-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16F2N2O4/c30-20-5-1-3-18(14-20)26-32-24-9-7-16(12-22(24)28(34)36-26)11-17-8-10-25-23(13-17)29(35)37-27(33-25)19-4-2-6-21(31)15-19/h1-10,12-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMARHJJCQQSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC=C6)F)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367045 | |

| Record name | STK295895 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5770-90-1 | |

| Record name | STK295895 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)

![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)

![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)

![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)

![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)

![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)